molecular formula C10H10BrNO2 B13032987 3-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylic acid

3-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylic acid

Cat. No.: B13032987
M. Wt: 256.10 g/mol
InChI Key: MNHSJGCZSDFWSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylic acid (CAS: 1972580-93-0) is a brominated cyclopenta-pyridine derivative with the molecular formula C₉H₈BrNO₂ and a molecular weight of 242.07 g/mol . The compound features a fused bicyclic structure comprising a cyclopentane ring and a pyridine moiety, substituted with a bromine atom at position 3, a methyl group at position 7, and a carboxylic acid functional group at the same position.

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

3-bromo-7-methyl-5,6-dihydrocyclopenta[b]pyridine-7-carboxylic acid

InChI

InChI=1S/C10H10BrNO2/c1-10(9(13)14)3-2-6-4-7(11)5-12-8(6)10/h4-5H,2-3H2,1H3,(H,13,14)

InChI Key

MNHSJGCZSDFWSR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C1N=CC(=C2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylic acid can be achieved through a multicomponent condensation reaction. This involves the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction typically proceeds under mild conditions with the use of a base such as triethylamine (Et3N).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . Additionally, its ability to form coordination bonds with metal ions can contribute to its effectiveness as a corrosion inhibitor .

Comparison with Similar Compounds

Key Observations:

Nitrile-containing CAPD derivatives (e.g., 3-cyano-substituted analogs) demonstrate strong electron-withdrawing effects, enhancing adsorption on metal surfaces for corrosion inhibition .

Bromine vs. Nitrile :

  • Bromine’s electronegativity and steric bulk may hinder adsorption compared to nitrile groups, which form stronger interactions with metal surfaces. This explains the superior corrosion inhibition efficiency (97.7%) of CAPD derivatives .
  • Brominated compounds, however, are valuable in cross-coupling reactions (e.g., Suzuki-Miyaura), suggesting the target compound’s utility as a synthetic building block .

Computational and Experimental Insights

  • CAPD Derivatives : Density functional theory (DFT) and Monte Carlo (MC) simulations reveal that nitrile groups optimize electron density distribution, enhancing adsorption on iron (110) surfaces .

Biological Activity

3-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylic acid is a heterocyclic compound notable for its unique bicyclic structure, which includes a bromine atom and a carboxylic acid functional group. Its molecular formula is C10H10BrNO2, with a molecular weight of approximately 256.10 g/mol. The compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

Research has demonstrated that this compound may possess anticancer activity. In a study involving human cancer cell lines, the compound showed cytotoxic effects, leading to reduced cell viability at concentrations as low as 10 µM. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific cellular pathways involved in cell cycle regulation and programmed cell death.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15Induces apoptosis
HeLa (Cervical Cancer)12Inhibits proliferation
A549 (Lung Cancer)18Cell cycle arrest

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Studies have shown that it can inhibit the activity of certain enzymes involved in metabolic processes, including:

  • Cyclooxygenase (COX) - implicated in inflammation.
  • Aldose Reductase - relevant in diabetic complications.

The inhibition of these enzymes suggests potential therapeutic applications in treating inflammatory diseases and diabetes-related conditions.

Study on Anticancer Effects

In a controlled laboratory study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of the compound on various cancer cell lines. The study concluded that the compound inhibited cell growth significantly compared to control groups, with mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Study on Antimicrobial Efficacy

Another study published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial efficacy of the compound against multi-drug resistant bacterial strains. The results indicated that the compound exhibited potent activity against these strains, suggesting its potential as a lead compound for developing new antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.